3-aminopiperidine-3-carboxylic Acid

Übersicht

Beschreibung

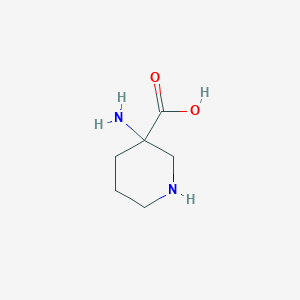

3-Aminopiperidine-3-carboxylic acid is an organic compound that features a piperidine ring with an amino group and a carboxylic acid group attached to it

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-aminopiperidine-3-carboxylic acid can be achieved through various methods. One common approach involves the use of multi-enzyme cascades. For instance, the conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine is facilitated by variants of galactose oxidase and imine reductase . This method ensures high enantiopurity and prevents racemisation of key intermediates.

Industrial Production Methods: Industrial production methods often involve the use of Curtius and Hofmann rearrangements, hydrogenation of 3-aminopyridine, or the cyclisation of α-amino acids . These methods are well-established but may lack chiral control and involve the use of expensive and toxic reagents.

Analyse Chemischer Reaktionen

Core Functional Groups and Reactivity Drivers

The compound’s reactivity is governed by:

-

Primary amine (-NH₂): Participates in nucleophilic substitutions, salt formations, and enzymatic transaminations.

-

Carboxylic acid (-COOH): Enables esterification, decarboxylation, and acid-base reactions.

-

Piperidine ring : Influences stereoelectronic effects and conformational stability.

Table 1: Key Functional Group Reactivity

Reduction Reactions for Ring Functionalization

Lithium Aluminum Hydride (LiAlH₄)-Mediated Reduction

Used to synthesize 3-aminopiperidine derivatives from lactam precursors (e.g., 3-aminopiperidin-2-one hydrochloride).

Table 2: Industrial-Scale Reduction Parameters

Table 3: Curtius Rearrangement Workflow

Enzymatic Transamination for Chiral Resolution

ω-Transaminase-Catalyzed Synthesis

Converts 3-piperidone to (R)-3-aminopiperidine with exceptional enantioselectivity:

Table 4: Biocatalytic Reaction Parameters

Salt Formation and Acid-Base Reactions

The amine group forms stable salts under acidic conditions, critical for pharmaceutical intermediates:

-

Hydrochloride Salt Synthesis : Treatment with HCl in methanol yields 3-aminopiperidine dihydrochloride (95% purity, ).

-

Deprotection Strategies : Boc/Cbz groups removed via TFA or hydrogenation ( ).

Table 5: Route Efficiency Comparison

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

3-APCA and its derivatives are increasingly recognized for their therapeutic potential, particularly as inhibitors of specific enzymes and kinases involved in various diseases.

Enzyme Inhibition

Research indicates that 3-APCA derivatives can function as inhibitors of Janus Kinase 3 (JAK3), which is implicated in autoimmune diseases and transplant rejection. The inhibition of JAK3 has therapeutic implications for conditions such as lupus, rheumatoid arthritis, and multiple sclerosis .

Table 1: Therapeutic Applications of 3-APCA Derivatives

| Disease Condition | Mechanism of Action | Reference |

|---|---|---|

| Autoimmune Diseases | JAK3 Inhibition | |

| Cancer | Potential IKK inhibition | |

| Inflammatory Diseases | NF-κB pathway modulation |

Formulation Development

The active compounds derived from 3-APCA can be formulated into various pharmaceutical forms, including tablets, injections, and aerosol sprays. These formulations are designed to enhance bioavailability and therapeutic efficacy while minimizing side effects .

Synthetic Applications

The versatility of 3-APCA makes it a valuable intermediate in organic synthesis.

Synthesis of Complex Molecules

Recent studies have demonstrated the use of multi-enzyme cascades to synthesize 3-APCA from simpler amino alcohols. This method not only streamlines the synthesis process but also ensures high enantiopurity of the final products, making it suitable for industrial applications .

Table 2: Synthesis Methods for 3-APCA

| Method | Description | Yield |

|---|---|---|

| Multi-Enzyme Cascade | Utilizes galactose oxidase and imine reductase | Up to 54% |

| Traditional Organic Synthesis | Various chemical reactions under controlled conditions | Variable |

Biochemical Research

In biochemical research, 3-APCA serves as a building block for studying protein interactions and conformational dynamics.

Wirkmechanismus

The mechanism of action of 3-aminopiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for certain enzymes, influencing their activity and leading to the formation of desired products. The exact pathways and targets can vary depending on the specific application and the derivatives being synthesized .

Vergleich Mit ähnlichen Verbindungen

3-Aminopiperidine: A simpler analogue without the carboxylic acid group.

3-Aminoazepane: A structurally similar compound with a seven-membered ring instead of a six-membered piperidine ring.

Uniqueness: 3-Aminopiperidine-3-carboxylic acid is unique due to its combination of an amino group and a carboxylic acid group on the piperidine ring, which provides it with distinct chemical properties and reactivity compared to its analogues .

Biologische Aktivität

3-Aminopiperidine-3-carboxylic acid (3-APCA) is a compound of significant interest in medicinal chemistry due to its structural properties and potential biological activities. This article explores the biological activity of 3-APCA, focusing on its pharmacological effects, synthetic methods, and applications in drug development.

Chemical Structure and Properties

This compound has the molecular formula and features a piperidine ring with an amino group and a carboxylic acid substituent. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

Pharmacological Activity

Research indicates that 3-APCA and its derivatives exhibit a range of biological activities:

- Inhibition of Enzymes : Some studies have reported that derivatives of 3-APCA can act as inhibitors of arginase, which is involved in the urea cycle and has implications in various diseases, including cancer and cardiovascular disorders. For instance, analogues have shown up to a 1000-fold increase in potency compared to existing inhibitors .

- Antimicrobial Activity : Compounds derived from 3-APCA have demonstrated antimicrobial properties. Research has shown that modifications to the piperidine ring can enhance these effects, making them potential candidates for developing new antibiotics.

- Neuroprotective Effects : There is emerging evidence that 3-APCA may possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease. Studies suggest that it may mitigate oxidative stress in neuronal cells .

Synthetic Methods

The synthesis of 3-APCA can be achieved through various methods, including multi-enzyme cascades that enhance efficiency and yield. Recent advancements have focused on biocatalytic approaches that utilize enzymes to produce enantiomerically pure compounds without racemization .

| Method | Description | Yield |

|---|---|---|

| Multi-Enzyme Cascade | Uses galactose oxidase and imine reductase for synthesis | Up to 54% |

| Traditional Synthesis | Involves chemical reactions requiring multiple steps and reagents | Variable |

Case Studies

- Neuroprotective Study : A study evaluated the effects of 3-APCA on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death compared to control groups, suggesting a protective role against neurodegeneration .

- Antimicrobial Efficacy : A series of 3-APCA derivatives were tested against various bacterial strains. Some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as new antimicrobial agents .

Eigenschaften

IUPAC Name |

3-aminopiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c7-6(5(9)10)2-1-3-8-4-6/h8H,1-4,7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBMCEBXMHDZCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435937 | |

| Record name | 3-aminopiperidine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72519-17-6 | |

| Record name | 3-aminopiperidine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.